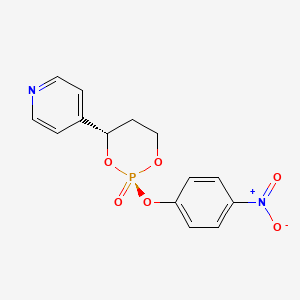

(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide

Description

“(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide” is a chiral organophosphorus compound characterized by a six-membered 1,3,2-dioxaphosphinane ring system. Its structure features two distinct substituents: a 4-nitrophenoxy group at the 2-position and a 4-pyridyl group at the 4-position. The stereochemistry (2R,4S) confers unique spatial and electronic properties, influencing its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula |

C14H13N2O6P |

|---|---|

Molecular Weight |

336.24 g/mol |

IUPAC Name |

(2R,4S)-2-(4-nitrophenoxy)-4-pyridin-4-yl-1,3,2λ5-dioxaphosphinane 2-oxide |

InChI |

InChI=1S/C14H13N2O6P/c17-16(18)12-1-3-13(4-2-12)21-23(19)20-10-7-14(22-23)11-5-8-15-9-6-11/h1-6,8-9,14H,7,10H2/t14-,23-/m0/s1 |

InChI Key |

HKSUSEMODQDQMJ-PSLXWICFSA-N |

Isomeric SMILES |

C1CO[P@](=O)(O[C@@H]1C2=CC=NC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1COP(=O)(OC1C2=CC=NC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide

Detailed Stepwise Synthetic Route

Step 1: Preparation of Chiral 1,3,2-Dioxaphosphinane Backbone

- The synthesis begins with a chiral diol precursor, often derived from enantiomerically pure 1,2-diols or sugar derivatives, which serve as the backbone for the 1,3,2-dioxaphosphinane ring.

- The diol is reacted with a phosphorus(III) reagent such as phosphorus trichloride (PCl3) or a suitable chlorophosphite intermediate to form a cyclic phosphite intermediate.

- Ring closure occurs by intramolecular nucleophilic attack of the hydroxyl groups on the phosphorus center, forming the 1,3,2-dioxaphosphinane ring with defined stereochemistry at C2 and C4.

Step 2: Introduction of the 4-Nitrophenoxy Group

- The cyclic phosphite intermediate is treated with 4-nitrophenol under basic conditions to substitute one of the chlorine atoms or labile leaving groups on phosphorus with the 4-nitrophenoxy group.

- This step requires careful control of reaction conditions (temperature, solvent, base) to avoid racemization and to maintain the stereochemical integrity of the phosphorus center.

Step 3: Installation of the 4-Pyridyl Substituent

- The 4-pyridyl group is introduced via nucleophilic substitution or coupling at the 4-position carbon of the dioxaphosphinane ring.

- This can be achieved by starting from a 4-halo-substituted precursor or by direct substitution on a suitable activated intermediate.

- The stereochemistry at C4 is preserved or induced by the chiral environment created in the ring system.

Step 4: Oxidation to Phosphorus(V) Oxide

- The final step involves oxidation of the phosphorus(III) center to the pentavalent phosphorus(V) oxide.

- Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2), or sulfur-based oxidants.

- This oxidation must be conducted under mild conditions to prevent degradation or epimerization of the chiral centers.

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1. Ring formation | Chiral diol + PCl3 or chlorophosphite | Anhydrous solvent (e.g., THF), inert atmosphere |

| 2. 4-Nitrophenoxy substitution | 4-Nitrophenol, base (e.g., triethylamine) | Low temperature to avoid racemization |

| 3. 4-Pyridyl installation | 4-Pyridyl nucleophile or coupling reagent | May require catalyst or activation |

| 4. Oxidation | m-CPBA or H2O2 | Controlled addition, low temperature |

Stereochemical Control and Purification

- The use of enantiomerically pure diols and mild reaction conditions ensures retention of stereochemistry at C2 and C4.

- Stereochemical purity is confirmed by chiral HPLC, NMR spectroscopy (including NOE experiments), and X-ray crystallography.

- Purification typically involves chromatographic techniques under inert conditions to prevent degradation.

Analysis of Preparation Methods

Advantages

- The stepwise approach allows precise control over stereochemistry.

- Use of chiral starting materials minimizes the need for resolution of stereoisomers.

- Mild oxidation conditions preserve the integrity of the chiral centers.

Challenges

- Sensitivity of phosphorus intermediates to moisture and oxygen requires stringent anhydrous and inert conditions.

- Potential for epimerization at the phosphorus center during substitution and oxidation steps.

- Necessity for careful optimization of reaction conditions to maximize yield and stereochemical purity.

Summary Table of Preparation Methods

| Method Aspect | Description | Key Considerations |

|---|---|---|

| Chiral backbone formation | Cyclization of chiral diol with PCl3 | Control of ring closure stereochemistry |

| 4-Nitrophenoxy substitution | Nucleophilic substitution with 4-nitrophenol | Avoid racemization, temperature control |

| 4-Pyridyl group introduction | Nucleophilic substitution or coupling | Preservation of C4 stereochemistry |

| Phosphorus oxidation | Oxidation with m-CPBA or H2O2 | Mild conditions to prevent epimerization |

| Purification | Chromatography, chiral HPLC, crystallography | Verification of stereochemical purity |

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide can undergo various chemical reactions, including:

Oxidation: The nitrophenoxy group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyridyl derivatives.

Scientific Research Applications

(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of (2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,3,2-dioxaphosphinane derivatives , which are widely explored for their bioactivity and structural versatility. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Studies

The 4-pyridyl group (vs. adenine in Tenofovir) may reduce off-target effects by limiting nucleotide analog incorporation into DNA/RNA, as seen in MB07133 .

Stereochemical Influence: The (2R,4S) configuration ensures optimal spatial alignment for interactions with chiral biological targets, unlike non-chiral analogs (e.g., MB07133 derivatives), which show reduced potency .

Stability and Metabolism: The 1,3,2-dioxaphosphinane ring in all compounds undergoes hydrolysis to release active phosphate moieties. However, the 4-nitrophenoxy group accelerates hydrolysis compared to the arabinofuranosyl group in MB07133, suggesting shorter half-life but faster activation .

Pharmacological Applications: While Tenofovir and Paladovir are established antivirals, the target compound and MB07133 are under investigation for liver disease treatment, with the former showing superior in vitro inhibition of hepatic kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.